Physicochemical Properties and Metabolic Fate of Carfilzomib Diol Metabolite (M16 / PR-519)
Physicochemical Properties and Metabolic Fate of Carfilzomib Diol Metabolite (M16 / PR-519)
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary: The Strategic Role of Epoxide Hydrolysis
Carfilzomib (Kyprolis) represents a paradigm shift in the treatment of relapsed or refractory multiple myeloma. As a second-generation, irreversible proteasome inhibitor, its efficacy is driven by an epoxyketone pharmacophore that selectively forms a dual covalent adduct with the N-terminal threonine of the 20S proteasome[1]. However, from a Drug Metabolism and Pharmacokinetics (DMPK) perspective, the true ingenuity of carfilzomib lies in its rapid systemic deactivation.
Unlike first-generation boronic acid inhibitors (e.g., bortezomib) which rely heavily on cytochrome P450 (CYP450) oxidative metabolism, carfilzomib is predominantly cleared via extrahepatic peptidase cleavage and epoxide hydrolysis[2]. The primary product of this hydrolysis is the carfilzomib diol metabolite , designated as M16 or PR-519 [3]. This whitepaper dissects the physicochemical properties of the M16 diol, the causality behind its formation, and the standardized in vitro methodologies required to profile it.
Mechanistic Basis of Carfilzomib Metabolism
The metabolic clearance of carfilzomib is exceptionally rapid, characterized by a clinical half-life of less than one hour[4]. This rapid clearance is driven by ubiquitous enzymes rather than hepatic-specific CYP450s, minimizing the risk of drug-drug interactions (DDIs) in oncology patients undergoing polypharmacy[1].
The Role of Microsomal Epoxide Hydrolase (mEH)
The formation of the M16 diol is catalyzed specifically by microsomal epoxide hydrolase (mEH) , an enzyme localized in the endoplasmic reticulum that serves as a primary detoxification pathway for xenobiotic epoxides[2]. Interestingly, soluble epoxide hydrolase (sEH) plays no significant role in this transformation. The mEH enzyme catalyzes the addition of a water molecule across the strained oxirane ring of carfilzomib, irreversibly opening it to form a stable, vicinal diol.
Simultaneously, circulating peptidases cleave the peptide backbone to form fragments M14 and M15[2]. These pathways operate concurrently, ensuring that any carfilzomib molecules that do not reach the proteasome target are swiftly neutralized.
Metabolic pathways of Carfilzomib highlighting mEH-driven hydrolysis to the M16 diol metabolite.
Physicochemical Properties & Pharmacological Inactivation
The structural transition from an epoxide to a diol fundamentally alters the physicochemical and pharmacodynamic profile of the molecule.
Loss of the Electrophilic Warhead
The intact epoxyketone is a highly specific electrophile. It is strictly required to initiate the nucleophilic attack by the hydroxyl group of the proteasome's N-terminal threonine. Once mEH opens the epoxide ring to form the M16 diol, the molecule loses its electrophilic reactivity. Consequently, the M16 metabolite is entirely inactive and exhibits zero proteasome inhibition[3].
Physicochemical Shifts
The hydrolysis reaction adds a mass of 18.015 Da (H₂O) to the parent molecule, increasing the molecular weight from 719.91 g/mol to 737.93 g/mol . Furthermore, the introduction of two hydroxyl groups significantly increases the topological polar surface area (TPSA) and decreases the partition coefficient (LogP), rendering the M16 metabolite far more hydrophilic than the parent drug. This increased hydrophilicity facilitates rapid systemic elimination.
Table 1: Comparative Physicochemical and Pharmacological Profile
| Property | Carfilzomib (Parent / PR-171) | Carfilzomib Diol (M16 / PR-519) |
| Molecular Weight | 719.91 g/mol | 737.93 g/mol |
| Pharmacophore Status | Intact Epoxyketone | Hydrolyzed Vicinal Diol |
| Proteasome Inhibition | Irreversible (IC₅₀ < 10 nM) | Inactive (No Binding) |
| Primary Metabolic Driver | N/A | Microsomal Epoxide Hydrolase (mEH) |
| Relative Hydrophilicity | Lower (Higher LogP) | Higher (Lower LogP) |
| Clinical Half-Life / Tmax | < 1 hour (Rapid Clearance) | ~30 minutes (Tmax) |
Analytical and Experimental Workflows
To confidently map the metabolic fate of epoxyketone compounds, DMPK scientists must employ self-validating in vitro assay systems. The following protocol details the methodology for isolating mEH-mediated hydrolysis from CYP450-mediated oxidation using Human Liver Microsomes (HLMs).
Causality in Assay Design: The NADPH Dependency Test
CYP450 enzymes obligatorily require the cofactor NADPH to perform oxidative metabolism. Conversely, epoxide hydrolases utilize water as their co-substrate and function independently of NADPH. By running parallel HLM incubations—one supplemented with NADPH and one without—we can definitively prove that the formation of M16 is driven by mEH[2].
Step-by-Step Methodology: In Vitro Epoxide Hydrolysis Assay
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Reagent Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 10 mM stock of Carfilzomib in DMSO, then dilute to a 100 µM working solution in 100 mM potassium phosphate buffer (pH 7.4).
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Incubation Setup: In a 96-well plate, combine HLMs (final protein concentration: 0.5 mg/mL) and Carfilzomib (final concentration: 1 µM) in the phosphate buffer.
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Cofactor Modulation (The Self-Validating Step):
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Condition A (Total Metabolism): Add 1 mM NADPH.
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Condition B (Hydrolysis Only): Add an equivalent volume of buffer (No NADPH).
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Reaction Initiation & Quenching: Incubate at 37°C. At designated time points (0, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog).
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Protein Precipitation: Centrifuge the quenched samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated microsomal proteins.
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LC-MS/MS Analysis: Transfer the supernatant to analytical vials. Utilize a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer. Monitor the MRM transitions for the disappearance of the parent carfilzomib (m/z 720 [M+H]⁺) and the appearance of the M16 diol (m/z 738 [M+H]⁺).
Step-by-step in vitro DMPK workflow for isolating and quantifying the M16 diol metabolite.
Clinical & Pharmacokinetic Implications
The physicochemical transformation of carfilzomib to the M16 diol has profound clinical ramifications, particularly for patients with compromised organ function.
Because the parent drug is rapidly metabolized extrahepatically into the M16 diol and peptide fragments (M14, M15)[5], renal clearance plays a negligible role in the elimination of the active parent compound. A dedicated Phase I pharmacokinetic study in multiple myeloma patients with End-Stage Renal Disease (ESRD) demonstrated that systemic exposure to the M16 diol (PR-519) was comparable between the ESRD cohort and patients with normal renal function[3].
Furthermore, because the M16 diol lacks the epoxyketone pharmacophore, its accumulation (or the accumulation of subsequent peptide fragments) in renally impaired patients does not contribute to biological proteasome inhibition or off-target pharmacological toxicity[3]. Consequently, clinical guidelines dictate that no starting dose adjustments are warranted for carfilzomib in patients with baseline renal impairment[6].
Conclusion
The design of carfilzomib represents a masterclass in balancing potent target engagement with rapid systemic deactivation. By leveraging ubiquitous microsomal epoxide hydrolase (mEH) to rapidly convert the active epoxyketone into the inactive, hydrophilic M16 diol, developers successfully mitigated the severe off-target toxicities and DDI risks associated with earlier proteasome inhibitors. Understanding the physicochemical properties and metabolic fate of the M16 diol is essential for scientists developing next-generation covalent inhibitors targeting the ubiquitin-proteasome system.
References
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[2] Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism. National Institutes of Health (NIH).[Link]
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[4] Carfilzomib (Kyprolis): A Novel Proteasome Inhibitor for Relapsed And/or Refractory Multiple Myeloma. National Institutes of Health (NIH) - PMC.[Link]
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[5] Pharmacokinetics, Metabolism, Distribution and Excretion of Carfilzomib in Rats. Blood | American Society of Hematology.[Link]
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[1] Carfilzomib: uses, dosing, warnings, adverse events, interactions. Oncology News Central. [Link]
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[3] Pharmacokinetics and safety of carfilzomib in patients with relapsed multiple myeloma and end-stage renal disease (ESRD): an open-label, single-arm, phase I study. National Institutes of Health (NIH) - PMC.[Link]
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[6] (PDF) Pharmacokinetics and safety of carfilzomib in patients with relapsed multiple myeloma and end-stage renal disease (ESRD). ResearchGate.[Link]
Sources
- 1. oncologynewscentral.com [oncologynewscentral.com]
- 2. Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and safety of carfilzomib in patients with relapsed multiple myeloma and end-stage renal disease (ESRD): an open-label, single-arm, phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carfilzomib (Kyprolis): A Novel Proteasome Inhibitor for Relapsed And/or Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
